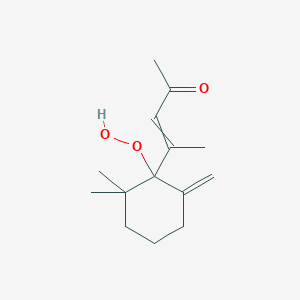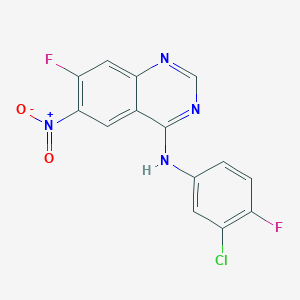
Sumanene
Overview
Description
Sumanene is a natural product isolated from the leaves of the Sumant tree (Melia azedarach L.), which is native to India and Southeast Asia. It has been studied extensively for its potential medicinal properties and has been found to possess a wide range of pharmacological activities.
Scientific Research Applications
Synthesis, Structure, and Derivatization :
- Sumanene has a structure consisting of alternating benzene and cyclopentadiene rings, allowing different chemistry from corannulene (Amaya & Hirao, 2015).
- Its unique bowl shape and symmetry have led to the development of various functionalized sumanenes and heterosumanenes (Alvi & Ali, 2020).
Materials Science and Technology :
- Modification with boron and nitrogen atoms can alter its structural properties, charge distributions, and enhance its potential in organic electronics (Armaković et al., 2014).
- This compound has shown promising hydrogen storage properties, crucial for energy applications (Armaković et al., 2013).
Electron Transport and Redox Properties :
- Its electron transport ability with anisotropy is a key feature, making it a candidate for electrical material applications (Amaya & Hirao, 2011).
- Sumanenyl cations demonstrate redox properties, making them suitable for redox-active applications (Sakurai, 2022).
Optical and Thermal Properties :
- The molecule's bowl-to-bowl inversion and optical properties can be altered by substituting its benzylic positions (Armaković et al., 2013).
- This compound crystals exhibit unique thermoelectric and thermal transport properties, useful in materials science (Kojima et al., 2018).
Adsorption Properties :
- Its bowl-shaped structure enables adsorption of air pollutants like CO, CO2, and NH3, differing from carbon nanotubes and C60 (Armaković et al., 2014).
Mechanism of Action
Target of Action
Sumanene, a polycyclic aromatic hydrocarbon , primarily targets caesium (Cs) salts in aqueous solutions . The compound has been used to create a magnetic nanoadsorbent that can efficiently and selectively remove caesium salts .
Mode of Action
This compound interacts with its target by forming a complex with caesium cations . This interaction is facilitated by the unique bowl shape of this compound, which allows it to encapsulate the guest ion with its concave sites . This compound is covalently immobilized onto the surface of cobalt nanomagnets to create a magnetic nanoadsorbent .
Biochemical Pathways
The compound’s ability to selectively bind and remove caesium salts suggests it may influence pathways related to caesium metabolism or toxicity .
Pharmacokinetics
Its use as a nanoadsorbent suggests it may have unique distribution and excretion profiles .
Result of Action
The primary result of this compound’s action is the removal of caesium salts from aqueous solutions . This can be particularly useful in environments contaminated with radioactive caesium, such as those affected by nuclear disasters .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with caesium cations suggests that its action may be affected by the concentration of these ions in the environment . Additionally, the use of this compound as a nanoadsorbent indicates that its action may be influenced by factors such as temperature, pH, and the presence of other ions .
Future Directions
Sumanene is continuously attracting the attention of the scientific community because of its unique geometrical and physicochemical properties . The major fields in which potential or real applications of this compound have been demonstrated include the design of this compound-containing functional supramolecular materials and architectures, this compound-based drug-delivery systems, and this compound-tethered ion-selective molecular receptors . Future research trends are expected to focus on these areas .
properties
IUPAC Name |
heptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1(20),2,4(19),6(18),7,9(17),11(16),12,14-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12/c1-2-11-8-13-5-6-15-9-14-4-3-12-7-10(1)16-17(11)19(13)21(15)20(14)18(12)16/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYKPMSXBVTRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894120 | |
| Record name | Sumanene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151253-59-7 | |
| Record name | 4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151253-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sumanene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151253597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sumanene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUMANENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2KR8MQM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



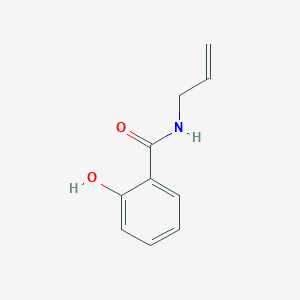
![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)

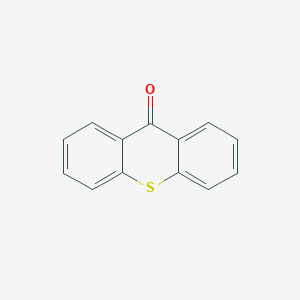
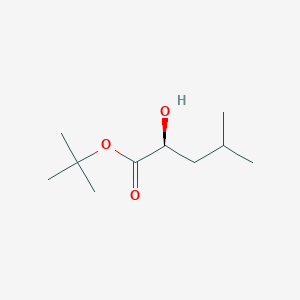
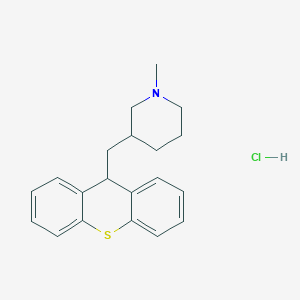
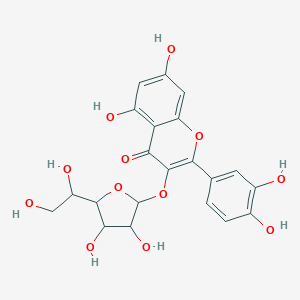
![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)
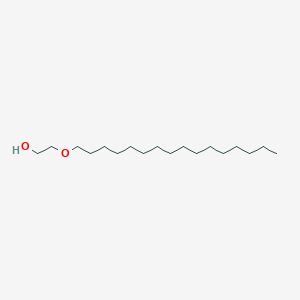
![(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B50333.png)
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
